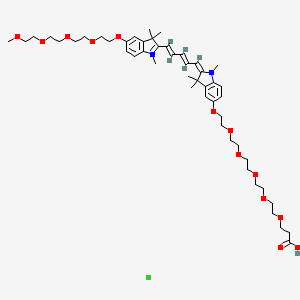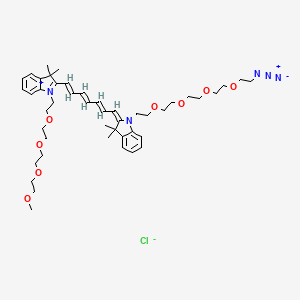
PIM-IN-72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PIM-IN-72 is a less active enantiomer of LGH447 (GLXC-10644), acting as a selective weak pan-PIM inhibitor (IC50 (µM): PIM1 0.095; PIM2 0.522; PIM3 0.369) in comparision with LGH447 (IC50 (µM): PIM1 0.001; PIM2 0.002; PIM3 0.002).
Applications De Recherche Scientifique
Membrane Technology
Polymer inclusion membranes (PIMs) have seen a resurgence of interest due to their stability compared to other liquid membranes. They are particularly notable for their longevity and performance in the selective separation and recovery of metal ions and various organic solutes. The use of PIMs in the extraction and transport of these substances is promising for practical industrial applications, thanks to their superior membrane lifetime. Despite the progress, the transport mechanisms, especially for small organic compounds, require further understanding. Two mathematical modeling approaches are commonly used in PIM literature to describe the transport phenomena in PIMs, one for steady-state conditions and the other for non-steady-state conditions, highlighting the complexity of the transport mechanisms involved (Nghiem et al., 2006).
Educational Leadership
In the field of educational leadership, the Principal Instructional Management Rating Scale (PIMRS) has been a consistent tool in doctoral research, offering insights into principal instructional leadership. This systematic review of 130 doctoral dissertations reveals the continuous interest in instructional leadership and the evolving methodologies used in these studies. Despite the advancements, the review suggests the need for more refined conceptual frameworks and methodologies to contribute more effectively to the theoretical and practical knowledge base in this field (Hallinger, 2011).
Healthcare and Pharmacotherapy
Potentially inappropriate medications (PIMs) are a significant concern in healthcare, especially for older adults. These medications are often prescribed as first-line treatment despite the risks associated with them. To address this, the American Geriatrics Society updated the Beers Criteria, an evidence-based guideline to help monitor drug use, apply real-time e-prescribing, and intervene to decrease adverse drug events (ADEs) in older adults. This comprehensive update is expected to improve patient outcomes by providing a more nuanced approach to medication use in the elderly population (Campanelli, 2012).
Liquid Separation and Purification
Polymers of intrinsic microporosity (PIMs), while known for their applications in gas separation, are also increasingly recognized for their potential in liquid separation and purification. This review discusses the structural characteristics and synthesis methods of PIMs, highlighting their application in membrane separation (like pervaporation and nanofiltration) and adsorption (targeting dyes, organic contaminants, metal ions, oil/water separation, and enantiomeric separation). The material's structure and modifications significantly affect its performance in these applications, offering broad development prospects for PIMs in liquid separation and purification (Ye et al., 2020).
Propriétés
Nom du produit |
PIM-IN-72 |
|---|---|
Formule moléculaire |
C24H23F3N4O |
Poids moléculaire |
440.4702 |
Nom IUPAC |
N-(4-((1S,3R,5R)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide |
InChI |
InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m1/s1 |
Clé InChI |
VRQXRVAKPDCRCI-QLFBSQMISA-N |
SMILES |
O=C(NC1=C([C@@H]2C[C@H](N)C[C@H](C)C2)C=CN=C1)C3=NC(C4=C(F)C=CC=C4F)=C(F)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PIM-IN-72; PIM-IN 72; PIM-IN72 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)
